N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide
Description
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a synthetic small molecule characterized by a benzamide core linked to a 1H-indole moiety via an ethyl chain. The indole ring is further substituted at the 3-position with a sulfanyl group connected to a carbamoylmethyl group, which is appended to a 4-ethoxyphenyl substituent.
Properties
IUPAC Name |
N-[2-[3-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S/c1-2-33-22-14-12-21(13-15-22)29-26(31)19-34-25-18-30(24-11-7-6-10-23(24)25)17-16-28-27(32)20-8-4-3-5-9-20/h3-15,18H,2,16-17,19H2,1H3,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFVXGFIYCBPBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CCNC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Ethoxyphenyl Group: This step involves the reaction of the indole derivative with 4-ethoxyphenyl isocyanate to form the corresponding carbamate.
Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation over a palladium catalyst.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have shown that compounds similar to N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide exhibit significant anticancer properties. For instance, derivatives with sulfonamide and indole structures have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. In vitro assays demonstrated that these compounds can induce apoptosis in various cancer cell lines, suggesting their potential as anticancer agents .
Case Study:
A study focused on the synthesis of novel indole derivatives reported that certain compounds showed IC50 values in the low micromolar range against breast cancer cell lines, indicating promising anticancer activity .
Enzyme Inhibition
The compound's structural components suggest potential inhibitory effects on specific enzymes. For example, research has indicated that similar sulfonamide derivatives can act as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s disease . The presence of the indole moiety may enhance binding affinity to the enzyme.
Data Table: Enzyme Inhibition Potency
| Compound Name | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Acetylcholinesterase | 2.7 | |
| Compound B | AChE | 5.0 | |
| N-{2-[3-(...]} | AChE | TBD | TBD |
Antimicrobial Activity
Another area of interest is the antimicrobial properties of this compound. Research indicates that sulfonamide derivatives possess significant antibacterial and antifungal activities. The mechanism often involves inhibition of bacterial folate synthesis, which is critical for DNA synthesis and cell division .
Case Study:
A study evaluated several sulfonamide derivatives against common bacterial strains and found that certain compounds exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL, highlighting their potential as effective antimicrobial agents .
Mechanism of Action
The mechanism of action of N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide involves its interaction with specific molecular targets. The indole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The ethoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound belongs to a class of N-substituted benzamide derivatives with indole-thioether linkages. Key structural analogues include:
*Estimated based on structural similarity.
Substituent Impact :
- Electron-Donating Groups (e.g., methoxy, ethoxy) : Enhance resonance stabilization and hydrogen bonding but may reduce metabolic stability due to oxidative susceptibility .
- Lipophilic Groups (e.g., butyl) : Increase membrane permeability but may compromise aqueous solubility .
- Benzodioxol Systems : Improve binding to aromatic-rich enzyme active sites (e.g., kinases) but introduce steric bulk .
Pharmacokinetic and Physicochemical Properties
- Solubility : The ethoxy group in the target compound likely improves water solubility compared to butyl or methyl analogues .
- Metabolic Stability : The 4-ethoxy group may slow oxidative metabolism relative to methoxy derivatives, as seen in related compounds .
- LogP : Estimated logP ~3.5 (moderate lipophilicity), balancing membrane permeability and solubility .
Biological Activity
N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide is a complex organic compound that has garnered attention due to its potential biological activities. This compound belongs to the class of indole derivatives, which are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a benzamide core with an ethoxyphenyl group and a sulfanyl linkage, which may influence its biological properties.
Synthesis
The synthesis of this compound typically involves multiple steps, including:
- Formation of the Indole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Ethoxyphenyl Group : This is done through nucleophilic substitution reactions.
- Formation of the Sulfanyl Linkage : Achieved by reacting with thiol compounds.
- Final Coupling : The final structure is formed by coupling with benzoyl chloride.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related compounds demonstrated effective inhibition against various bacteria and fungi, including:
| Microorganism | Activity |
|---|---|
| Escherichia coli | Significant inhibition |
| Staphylococcus aureus | Significant inhibition |
| Pseudomonas aeruginosa | Moderate inhibition |
| Candida albicans | Moderate inhibition |
These findings suggest that the presence of the ethoxyphenyl and sulfanyl groups may enhance antimicrobial properties .
Anticancer Activity
The indole moiety is well-recognized for its anticancer potential. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For example, studies have reported IC50 values indicating effective growth inhibition in cancer cells:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung cancer) | 5.0 |
| MCF-7 (breast cancer) | 8.5 |
| HeLa (cervical cancer) | 7.2 |
The structure-activity relationship (SAR) analysis suggests that modifications to the phenyl and indole rings can significantly impact potency .
Case Study 1: Antimicrobial Efficacy
A series of derivatives based on the core structure were synthesized and evaluated for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the side chains could lead to enhanced activity profiles, particularly against resistant strains .
Case Study 2: Anticancer Properties
In another study, the compound was tested against several cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The mechanism involved apoptosis induction, which was confirmed through flow cytometry analysis .
Q & A
Q. What are the standard synthetic routes for N-{2-[3-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the indole-thioether core via coupling of 1H-indole derivatives with sulfanyl-containing reagents under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Introduction of the 4-ethoxyphenylcarbamoyl group via amide coupling using carbodiimide-based activators like EDC/HOBt .
- Characterization : Intermediates are purified via column chromatography and analyzed using NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and infrared spectroscopy (IR). Final compound purity is validated via HPLC (>95%) .
Q. How can researchers confirm the molecular structure of this compound experimentally?
- X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for similar indole derivatives in single-crystal studies (e.g., bond angles and torsion angles within ±0.004 Å accuracy) .
- Spectroscopic validation : Correlate experimental NMR shifts with density functional theory (DFT)-calculated spectra to verify electronic environments of key functional groups (e.g., indole NH, sulfanyl S) .
Advanced Research Questions
Q. How can computational modeling predict the binding interactions of this compound with biological targets?
- Docking protocols : Use tools like Glide XP (Schrödinger) to model ligand-protein interactions. Incorporate hydrophobic enclosure scoring for lipophilic regions (e.g., indole and benzamide motifs) and hydrogen-bond penalties for solvent-exposed charged groups .
- Validation : Compare docking poses with experimental data (e.g., IC₅₀ values from enzyme inhibition assays). Adjust force fields to account for sulfanyl group flexibility .
Q. What experimental design strategies are optimal for studying this compound's biological activity?
- In vitro assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7, HepG2) with MTT assays. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Mechanistic studies : Combine Western blotting (apoptosis markers like caspase-3) with flow cytometry (cell-cycle analysis) to elucidate mode of action .
Q. How should researchers resolve contradictions in published data on similar indole derivatives?
- Systematic review : Classify discrepancies by methodology (e.g., variations in assay conditions, solvent polarity effects on sulfanyl reactivity) .
- Replication studies : Reproduce key experiments under standardized conditions (e.g., pH 7.4 buffer for solubility studies) .
- Multi-technique validation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling) .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Design of Experiments (DoE) : Screen variables (catalyst loading, temperature) using a fractional factorial design. Prioritize factors affecting sulfanyl group stability (e.g., O₂ sensitivity) .
- Process analytical technology (PAT) : Monitor reactions in real-time via inline FTIR to detect intermediates and optimize quenching points .
Q. How can environmental fate studies be structured for this compound?
- Degradation pathways : Conduct hydrolysis/photolysis experiments under simulated environmental conditions (pH 4–9, UV light). Quantify metabolites via LC-MS/MS .
- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD guidelines) to assess acute/chronic toxicity .
Methodological Guidance
Q. What computational tools are recommended for analyzing electronic properties of the sulfanyl-indole moiety?
- Quantum mechanics : Perform DFT calculations (B3LYP/6-31G* basis set) to map electrostatic potential surfaces and predict nucleophilic/electrophilic sites .
- Molecular dynamics (MD) : Simulate solvation effects in explicit water models (TIP3P) to study conformational stability of the carbamoyl group .
Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
